molecular formula C14H24N2O4 B7931935 (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931935
M. Wt: 284.35 g/mol
InChI Key: PPCUFCVJXKAROI-NSHDSACASA-N
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Description

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a pyrrolidine ring, which is further modified with a carboxymethyl group and a tert-butyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine-1-carboxylic acid tert-butyl ester as the starting material.

  • Cyclopropyl Amination: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.

  • Carboxymethylation: The carboxymethyl group is introduced via a carboxymethylation reaction, which involves the reaction of the intermediate with chloroacetic acid in the presence of a base.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis to increase efficiency and scalability.

Chemical Reactions Analysis

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used as a building block in the design of bioactive compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester: can be compared to other similar compounds, such as:

  • Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the cyclopropyl and carboxymethyl groups.

  • Cyclopropylamine derivatives: Similar cyclopropyl group but different core structure.

  • Carboxymethyl derivatives: Similar carboxymethyl group but different core structure.

Uniqueness: The combination of the cyclopropyl group, pyrrolidine ring, and carboxymethyl group makes this compound unique and potentially valuable in various applications.

Properties

IUPAC Name

2-[cyclopropyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)15-7-6-11(8-15)16(9-12(17)18)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCUFCVJXKAROI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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